molecular formula C14H11Cl2NO2 B390050 N-(2,4-dichlorophenyl)-2-methoxybenzamide CAS No. 331435-43-9

N-(2,4-dichlorophenyl)-2-methoxybenzamide

Cat. No. B390050
CAS RN: 331435-43-9
M. Wt: 296.1g/mol
InChI Key: NRAIGHFXYPOMJR-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-methoxybenzamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of phenylacetic acid derivatives and is available in various forms such as tablets, capsules, injections, and topical gels.

Scientific Research Applications

Dopamine Receptor Studies

  • Research on Dopamine Receptors: Studies have explored derivatives of N-(2,4-dichlorophenyl)-2-methoxybenzamide for their affinity and selectivity towards dopamine receptors. Modifications in the chemical structure have led to the identification of compounds with moderate affinity for dopamine D(3) receptors, suggesting potential applications in neurological research (Leopoldo et al., 2002).

Pharmacological Activity

  • Analysis of Pharmacological Properties: Research has been conducted to understand the pharmacological activities of various derivatives of this compound. For instance, a study synthesized and evaluated substituted pyrazole derivatives for their anti-inflammatory activities, providing insights into the pharmacological potential of these compounds (Abdulla et al., 2014).

Molecular Structure and Interaction

  • Molecular Structure and Interaction Studies: Investigations have been carried out to understand the molecular structure and intermolecular interactions of compounds similar to this compound. For example, studies on N-3-hydroxyphenyl-4-methoxybenzamide have used techniques like X-ray diffraction and DFT calculations to analyze molecular geometry and the effects of intermolecular interactions (Karabulut et al., 2014).

Chemical Properties and Reactions

  • Investigation of Chemical Properties: Research has also focused on understanding the chemical properties and reactions of similar benzamide derivatives. For example, a study on the oxidation of alcohols using N-isopropyliodobenzamides as catalysts revealed insights into the reactivity and environmental compatibility of these compounds (Yakura et al., 2018).

Antimicrobial Activity

  • Antimicrobial Activity Assessment: Some studies have focused on evaluating the antimicrobial activity of benzamide derivatives. For instance, research on N-(3/4-substituted phenyl) 4/5-chloro-2-methoxybenzamides revealed significant activity against Mycobacterium tuberculosis, highlighting potential applications in treating infectious diseases (Kozic et al., 2012).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAIGHFXYPOMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269558
Record name N-(2,4-Dichlorophenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331435-43-9
Record name N-(2,4-Dichlorophenyl)-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331435-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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